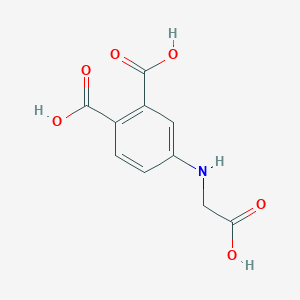

(S)-3,4-dicarboxyphenylglycine

Description

Overview of Glutamate (B1630785) Signaling in the Central Nervous System

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in a vast array of physiological functions. nih.govnih.gov This amino acid mediates fast synaptic transmission and is integral to complex processes such as learning, memory, and synaptic plasticity. wikipedia.orgmdpi.com Glutamate signaling is mediated by two main families of receptors: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). nih.gov While iGluRs are ligand-gated ion channels responsible for rapid excitatory signals, mGluRs modulate neuronal excitability and synaptic transmission through slower, G-protein-coupled signaling cascades. wikipedia.orgabcam.cn The precise regulation of glutamate concentration in the synaptic cleft is crucial, as excessive stimulation can lead to excitotoxicity, a process implicated in various neurological disorders. uzh.ch

Classification and Functional Diversity of Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms. guidetopharmacology.orgnih.gov This classification helps to delineate their diverse functional roles throughout the CNS. guidetopharmacology.org

Group I consists of mGlu1 and mGlu5 receptors. nih.gov These receptors are typically located postsynaptically and are coupled to Gαq proteins, leading to the activation of phospholipase C and subsequent intracellular calcium release. abcam.cn Activation of Group I mGluRs generally results in increased neuronal excitability. abcam.cn

Group II includes mGlu2 and mGlu3 receptors. nih.gov These receptors are primarily found on presynaptic terminals and are negatively coupled to adenylyl cyclase through Gαi/o proteins, leading to a decrease in cyclic AMP (cAMP) levels. wikipedia.orgabcam.cn Consequently, activation of Group II mGluRs tends to suppress neuronal excitability. abcam.cnphysiology.org

Group III comprises mGlu4, mGlu6, mGlu7, and mGlu8 receptors. nih.gov Similar to Group II, these receptors are also coupled to Gαi/o proteins and inhibit adenylyl cyclase, resulting in the suppression of neuronal excitability. wikipedia.orgabcam.cn They are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit neurotransmitter release. nih.gov

The mGlu8 receptor, in particular, has garnered significant attention for its role in modulating glutamatergic transmission and its potential as a therapeutic target for a range of neuropsychiatric and neurological disorders. nih.govresearchgate.net It is expressed in key limbic brain regions and is involved in regulating motivation, emotion, cognition, and motor functions. nih.govnih.gov The mGlu8 receptor is distinguished by its high affinity for glutamate. nih.govnih.gov Studies utilizing selective agents and knockout mice have linked dysfunctional mGlu8 receptors to conditions such as anxiety, epilepsy, and chronic pain. nih.govresearchgate.netnih.gov

(S)-3,4-Dicarboxyphenylglycine as a Selective Pharmacological Probe for mGlu8 Receptors

The study of the specific functions of the mGlu8 receptor has been greatly advanced by the development of selective pharmacological tools. This compound (DCPG) stands out as a potent and highly selective orthosteric agonist for the mGlu8 receptor. osti.govnih.govacs.org First reported in 2001, (S)-3,4-DCPG exhibits over 100-fold selectivity for mGlu8a over other mGlu receptor subtypes (mGlu1-7) and shows minimal to no activity at NMDA and kainate receptors. rndsystems.comtocris.com

The high selectivity of (S)-3,4-DCPG is attributed to its unique binding conformation within the amino-terminal domain (ATD) of the mGlu8 receptor. nih.govacs.org X-ray co-crystal structures have revealed that the binding of (S)-3,4-DCPG induces the largest lobe-opening angle observed to date among agonist-bound mGlu ATD structures, a feature that contributes to its remarkable subtype selectivity. osti.govnih.gov This structural insight has been crucial for understanding the molecular basis of its potent and selective agonism. acs.org

The availability of (S)-3,4-DCPG has enabled researchers to probe the physiological roles of the mGlu8 receptor with a high degree of precision. For instance, systemic administration of (S)-3,4-DCPG has been shown to have anticonvulsant effects and to modulate pain transmission in animal models. nih.govwikipedia.org It has also been used to investigate the role of mGlu8 in drug addiction and anxiety. nih.govnih.gov These studies, made possible by the selectivity of (S)-3,4-DCPG, have solidified the mGlu8 receptor's position as a significant target for therapeutic intervention in various CNS disorders.

Research Findings on this compound

| Property | Finding | Source |

| Receptor Selectivity | Potent and selective agonist for the mGlu8a receptor with an EC50 of 31 nM. rndsystems.commedchemexpress.com | rndsystems.commedchemexpress.com |

| Selectivity Profile | Displays over 100-fold selectivity for mGlu8 over mGlu1-7 receptors. rndsystems.comtocris.com | rndsystems.comtocris.com |

| Cross-Reactivity | Shows little or no activity at NMDA and kainate receptors. rndsystems.comtocris.com | rndsystems.comtocris.com |

| In Vivo Effects | Demonstrates anticonvulsant properties in animal models. rndsystems.comwikipedia.org | rndsystems.comwikipedia.org |

| Pain Modulation | Systemic administration shows antinociceptive effects in inflammatory and neuropathic pain models. nih.gov | nih.gov |

| Behavioral Effects | Reduces heightened anxiety-like behavior in mice. nih.gov | nih.gov |

| Mechanism of Selectivity | Induces a unique and large lobe opening angle in the mGlu8 receptor's amino-terminal domain. osti.govnih.gov | osti.govnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO6 |

|---|---|

Molecular Weight |

239.18 g/mol |

IUPAC Name |

4-(carboxymethylamino)phthalic acid |

InChI |

InChI=1S/C10H9NO6/c12-8(13)4-11-5-1-2-6(9(14)15)7(3-5)10(16)17/h1-3,11H,4H2,(H,12,13)(H,14,15)(H,16,17) |

InChI Key |

UEZXIDOCKYONTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NCC(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Molecular Interactions and Structural Characterization of S 3,4 Dicarboxyphenylglycine with Mglu8 Receptors

Orthosteric Binding Mode of (S)-3,4-Dicarboxyphenylglycine at mGlu8

(S)-DCPG engages with the orthosteric binding site located within the cleft of the VFT domain of the mGlu8 receptor. osti.govmdpi.com This binding pocket is situated between the two lobes of the ATD. osti.gov The interaction of (S)-DCPG with key residues in this pocket is fundamental to its agonist activity. The binding of (S)-DCPG induces a significant conformational change in the receptor, leading to its activation.

Key residues within the mGlu8 binding pocket that interact with (S)-DCPG include Lys68, Lys71, Ser156, Ala177, Thr179, and Arg75. niscpr.res.in These interactions are critical for the stable binding and agonist effect of the compound. The high selectivity of (S)-DCPG for mGlu8 over other mGlu receptor subtypes, including those within group III, is attributed to specific amino acid differences in the binding pocket. researchgate.net For instance, two amino acids in the glutamate (B1630785) binding pocket of mGlu4, Ser157 and Gly158, are replaced by alanines in the corresponding positions in mGlu8, which is thought to contribute to the preferential binding of (S)-DCPG to the latter. researchgate.net

Crystallographic Insights into this compound-Bound mGlu8 Receptor Amino Terminal Domain (ATD)

High-resolution co-crystal structures of the human mGlu8 ATD in complex with (S)-DCPG have provided invaluable atomic-level details of their interaction. osti.govnih.gov These crystallographic studies have been instrumental in understanding the structural basis for the compound's potency and selectivity.

Ligand-Induced Conformational Changes and Lobe Opening Dynamics

A remarkable finding from the co-crystal structure of the (S)-DCPG-bound human mGlu8 ATD is the exceptionally large lobe opening angle observed. osti.govnih.gov This angle is the largest seen to date among all known agonist-bound mGlu ATD crystal structures. nih.gov The binding of (S)-DCPG induces a significant conformational change, causing the two lobes of the VFT domain to close around the ligand, which is a critical step in receptor activation. osti.gov This pronounced lobe closure distinguishes the (S)-DCPG-bound state from that of other agonists and provides a structural rationale for its potent agonism. The degree of lobe opening is a crucial factor in modeling the binding of bulky agonists like (S)-DCPG. osti.govnih.gov

Comparative Structural Analyses with other mGluR-Ligand Complexes

Comparative analysis of the (S)-DCPG-bound mGlu8 ATD structure with other mGlu receptor-ligand complexes reveals the molecular basis for its high subtype selectivity. osti.govnih.gov When compared to the L-glutamate-bound rat mGlu1 ATD crystal structure, the (S)-DCPG-bound mGlu8 structure exhibits a significantly different binding conformation and a larger lobe opening angle. osti.govnih.gov This highlights that different agonists can induce distinct conformational states in the receptor. Furthermore, comparisons with homology models of other mGlu receptors based on the (S)-DCPG-bound mGlu8 structure have been used to rationalize the compound's selectivity. osti.govnih.gov These analyses suggest that steric clashes and subtle differences in the amino acid composition of the binding pocket across different mGluR subtypes prevent the stable binding of (S)-DCPG to receptors other than mGlu8. osti.gov

| Feature | (S)-DCPG-hmGlu8 Complex | L-Glu-rmGlu1 Complex |

| Ligand | This compound | L-Glutamate |

| Receptor | Human mGlu8 ATD | Rat mGlu1 ATD |

| Lobe Opening Angle | Largest observed for an agonist-bound mGlu ATD osti.govnih.gov | Smaller than (S)-DCPG-hmGlu8 osti.govnih.gov |

| Binding Conformation | Distinct conformation osti.govnih.gov | Standard agonist conformation |

Computational Approaches to Elucidate mGlu8 Subtype Selectivity

Computational methods, including homology modeling and molecular docking, have been pivotal in complementing experimental data and providing deeper insights into the subtype selectivity of (S)-DCPG for the mGlu8 receptor. osti.govmdpi.com

Homology Modeling for Receptor-Ligand Complex Prediction

Initially, homology models of the mGlu8 receptor were constructed using the crystal structure of the L-glutamate-bound rat mGlu1 complex as a template. osti.gov However, the binding conformation of (S)-DCPG predicted by these early models differed significantly from what was later observed in the actual crystal structure. osti.govnih.gov This discrepancy underscored the importance of considering the substantial ligand-induced conformational changes, particularly the large lobe opening, when modeling mGluR-ligand interactions. osti.gov Subsequently, new homology models of other mGlu receptors were built using the experimentally determined (S)-DCPG-bound mGlu8 ATD structure as a template to better rationalize the compound's selectivity. osti.govnih.gov

Molecular Docking Studies and Binding Site Analysis

Molecular docking studies have been employed to predict the binding pose of (S)-DCPG within the mGlu8 orthosteric site and to analyze the interactions that contribute to its high affinity and selectivity. osti.govniscpr.res.in Docking (S)-DCPG into the crystal structure of the (S)-DCPG-bound mGlu8 ATD successfully reproduced its binding pose, validating the docking procedures when an accurate protein conformation is utilized. osti.gov However, attempts to dock (S)-DCPG into mGlu8 models based on structures with smaller lobe opening angles, such as those bound to L-glutamate or L-AP4, were unsuccessful, further emphasizing the challenge of predicting large-scale conformational changes. osti.gov

Docking studies of (S)-DCPG into homology models of other mGlu receptors, built based on the (S)-DCPG-hmGlu8 complex, revealed that favorable binding poses were only achieved for mGlu4 and mGlu6, which is consistent with their observed agonist activities, albeit much lower than for mGlu8. osti.gov For other receptors like mGlu7, steric clashes within the binding site prevented successful docking, providing a computational explanation for the high subtype selectivity of (S)-DCPG. osti.gov

| Computational Method | Application to (S)-DCPG and mGlu8 | Key Findings |

| Homology Modeling | Prediction of mGlu8-ligand complex structure. osti.gov | Early models based on mGlu1 were inaccurate due to underestimation of lobe opening. osti.govnih.gov Newer models based on the (S)-DCPG-mGlu8 crystal structure are more reliable for studying selectivity. osti.govnih.gov |

| Molecular Docking | Prediction of binding pose and analysis of interactions. osti.govniscpr.res.in | Successfully reproduces binding pose in the correct protein conformation. osti.gov Highlights steric clashes that prevent binding to other mGluR subtypes, explaining selectivity. osti.gov |

Rationalization of Observed Selectivity

The remarkable selectivity of this compound ((S)-DCPG) for the mGlu8 receptor subtype over other metabotropic glutamate receptors has been a subject of intense investigation. The elucidation of the co-crystal structure of (S)-DCPG bound to the amino-terminal domain (ATD) of the human mGlu8 receptor has provided profound insights into the molecular underpinnings of this selectivity. osti.govnih.govacs.org This structural data, complemented by homology modeling and comparative analyses, reveals a unique binding mode and a series of specific molecular interactions that collectively account for the high-affinity and selective agonism of (S)-DCPG at mGlu8 receptors. osti.gov

A key structural feature of the (S)-DCPG-bound mGlu8 receptor is the exceptionally large lobe opening angle of its ATD, the largest observed to date among known agonist-bound mGlu ATD crystal structures. osti.govnih.govacs.org This wide conformation creates a more spacious binding pocket, allowing the bulkier (S)-DCPG molecule to be accommodated and to form strong interactions with residues from both lobes of the ATD. osti.gov This is in stark contrast to homology models based on other mGlu receptors with smaller lobe opening angles, which could not accurately predict the binding conformation of (S)-DCPG. osti.govnih.gov

The binding orientation of (S)-DCPG within the mGlu8 ATD allows for a series of specific and potent interactions. A crucial interaction contributing to the high potency and selectivity of (S)-DCPG is the strong ionic bond formed between its meta-carboxylate group and the residue Lysine 314 (K314) located in the second lobe (LB2) of the ATD. osti.gov This interaction is facilitated by a downward movement of LB2, which provides the necessary space for the side chain of K71 to extend into the binding cleft and form a strong ionic interaction with the m-carboxylate of (S)-DCPG. acs.org

In comparison to the binding of other group III mGlu receptor agonists like L-AP4, the interaction of (S)-DCPG with the receptor is distinct. While the phosphonate (B1237965) group of L-AP4 interacts with four basic residues, the distal carboxylate moieties of (S)-DCPG engage with the receptor in a different manner, highlighting the unique fit of (S)-DCPG within the mGlu8 binding pocket. acs.org

The table below summarizes the key molecular interactions between (S)-DCPG and the human mGlu8 receptor ATD, providing a rationale for its observed selectivity.

| Interacting Ligand Group | Interacting Receptor Residue | Lobe Location | Type of Interaction | Significance for Selectivity |

| m-carboxylate | Lysine 314 (K314) | LB2 | Strong Ionic Interaction | A key interaction contributing to the high potency and selectivity of (S)-DCPG for mGlu8. osti.gov |

| m-carboxylate | Lysine 71 (K71) | LB1 | Strong Ionic Interaction | Facilitated by the large lobe opening, this interaction further stabilizes the binding of (S)-DCPG. acs.org |

| Distal carboxylate moieties | Receptor Residues | LB1 and LB2 | Ionic and Hydrogen Bonds | The specific pattern of these interactions is unique to the mGlu8 receptor's binding pocket. acs.org |

Furthermore, comparative structural analyses of the (S)-DCPG-bound mGlu8 ATD structure with other mGlu receptor structures have been instrumental in rationalizing the high subtype selectivity. osti.gov These comparative studies have revealed subtle but critical differences in the amino acid residues lining the binding pockets of other mGlu receptors, which would likely create steric hindrances or prevent the formation of the optimal interaction network observed in mGlu8 for the bulky (S)-DCPG molecule.

Pharmacological Profile and Neurophysiological Effects of S 3,4 Dicarboxyphenylglycine

Receptor Agonist Activity and Selectivity Profile

The pharmacological identity of (S)-3,4-Dicarboxyphenylglycine is largely defined by its potent and selective agonist activity at the mGlu8a receptor, a member of the group III mGluRs. nih.govrndsystems.comhellobio.comtocris.com This group of receptors, which also includes mGlu4, mGlu6, and mGlu7, is predominantly found on presynaptic terminals and acts as autoreceptors to regulate neurotransmitter release. osti.gov

Potency and Selectivity at mGlu8a Receptor

This compound is distinguished as a potent and selective agonist for the mGlu8a receptor. nih.govrndsystems.comhellobio.comtocris.com Studies utilizing cloned human mGlu1-8 receptors have demonstrated its high potency, with an EC₅₀ value of 31 nM at the mGlu8a receptor. nih.govrndsystems.comtocris.commedchemexpress.com This indicates a strong ability to activate this specific receptor subtype.

Its selectivity for the mGlu8a receptor is a key characteristic, displaying over 100-fold greater selectivity for this subtype compared to mGluR1-7. rndsystems.comtocris.com This high degree of selectivity is crucial for its use as a research tool to investigate the specific functions of the mGlu8 receptor. osti.gov

Differential Activity Across mGluR1-7 Subtypes

In contrast to its potent effects at the mGlu8a receptor, this compound shows significantly weaker activity at other mGluR subtypes. nih.gov For mGluR1-7, the EC₅₀ or IC₅₀ values are greater than 3.5 µM, highlighting its limited interaction with these receptors. nih.govhellobio.com This differential activity underscores its value as a selective pharmacological agent.

Group III mGluRs, including mGlu4, mGlu6, mGlu7, and mGlu8, are primarily located on presynaptic terminals and function as autoreceptors to limit excessive transmitter release. osti.gov

Absence of Significant Activity at Ionotropic Glutamate (B1630785) Receptors (NMDA, AMPA, Kainate)

A critical aspect of the pharmacological profile of this compound is its lack of significant activity at ionotropic glutamate receptors. rndsystems.comtocris.com Research has shown that it has little to no effect on N-methyl-D-aspartate (NMDA) and kainate receptors. rndsystems.comtocris.comnih.gov While some studies have noted weak or no antagonism of AMPA-induced depolarizations, its primary action is not mediated through these ion-channel-linked receptors. nih.govnih.govresearchgate.net This distinguishes it from broader-spectrum glutamate receptor ligands and allows for the specific investigation of metabotropic receptor-mediated effects.

Modulation of Synaptic Transmission and Neuronal Excitability

The activation of mGlu8a receptors by this compound leads to significant modulation of synaptic transmission, primarily through presynaptic mechanisms.

Presynaptic Mechanisms of Action

Group III metabotropic glutamate receptors, the family to which mGlu8a belongs, are predominantly localized on presynaptic terminals. osti.gov They function as autoreceptors, and their activation typically leads to a reduction in neurotransmitter release. osti.govhep.com.cn This is achieved through the inhibition of adenylyl cyclase and a subsequent decrease in cAMP formation. hep.com.cn The (S)-isomer of 3,4-DCPG is responsible for its agonistic properties at the mGlu8 receptor. if-pan.krakow.pl

Effects on Primary Afferent Terminal Function in Neonatal Rat Spinal Cord

In the neonatal rat spinal cord, this compound has been shown to activate metabotropic glutamate receptors located on primary afferent terminals. nih.govmeduniwien.ac.at This activation leads to a depression of the fast component of the dorsal root-evoked ventral root potential (fDR-VRP). nih.gov The concentration-response curve for this effect is biphasic, suggesting the involvement of more than one receptor population. nih.gov

The high-affinity component of this response is attributed to the activation of mGlu8 receptors. nih.gov The receptor responsible for the low-affinity effect has not been definitively identified but is considered unlikely to be any of the other known mGlu receptors present on primary afferent terminals or ionotropic glutamate receptors of the AMPA or NMDA subtype. nih.gov

Attenuation of Synaptic Transmission in Amygdalar Circuits

This compound (S-3,4-DCPG), a selective agonist for the metabotropic glutamate receptor 8 (mGluR8), has been shown to exert significant modulatory effects on synaptic transmission within the amygdala, a brain region critically involved in emotional learning and processing. Research indicates that S-3,4-DCPG's primary mechanism of action in this area is the attenuation of synaptic activity, which has implications for conditions such as fear and anxiety.

Studies utilizing patch-clamp recordings in rat brain slices have demonstrated that S-3,4-DCPG strongly attenuates synaptic transmission from sensory afferents to the lateral amygdala. nih.gov This effect is believed to be mediated presynaptically, as evidenced by a lack of detectable effects on postsynaptic neurons and alterations in short-term plasticity. nih.gov The activation of mGluR8 by S-3,4-DCPG provides a powerful inhibitory control over synaptic transmission in the lateral amygdala. nih.gov This inhibition is so potent that it can impair both the acquisition and expression of learned fear. nih.gov

Further investigations have explored the differential effects of mGluR8 activation in various amygdalar nuclei and under different physiological conditions. In the latero-capsular division of the central nucleus of the amygdala (CeLC), the selective mGluR8 agonist, referred to as DCPG in the study, was found to inhibit evoked excitatory postsynaptic currents (EPSCs) and synaptic spiking more potently in slices from arthritic rats compared to normal rats. nih.gov This suggests a state-dependent modulation, where the inhibitory effects of S-3,4-DCPG are more pronounced in a pain model. nih.gov Interestingly, under normal conditions, S-3,4-DCPG did not affect baseline synaptic transmission in the pathway from the basolateral amygdala (BLA) to the CeLC. nih.gov

The table below summarizes the key findings on the effects of this compound on synaptic transmission in the amygdala.

| Amygdalar Region | Experimental Model | Effect of (S)-3,4-DCPG | Reference |

| Lateral Amygdala | Rat brain slices | Strongly attenuated synaptic transmission from sensory afferents | nih.gov |

| Lateral Amygdala | Rat brain slices | Inhibited long-term potentiation induced by tetanic afferent stimulation | nih.gov |

| Central Nucleus (CeLC) | Rat brain slices (arthritis model) | More potently inhibited evoked EPSCs and synaptic spiking compared to normal rats | nih.gov |

| Central Nucleus (CeLC) | Rat brain slices (normal) | No effect on baseline synaptic transmission from BLA | nih.gov |

| Central Nucleus (CeA) | Rat model of inflammatory pain | Produced antinociception and decreased GABA release | nih.govjneurosci.org |

It is important to note that the effects of S-3,4-DCPG can be complex and may vary depending on the specific amygdalar subregion and the experimental conditions. For example, while it generally exerts an inhibitory influence, direct injection into the basolateral complex of the amygdala has been shown to sustain freezing behavior during extinction training for contextual fear, suggesting a nuanced role in fear memory processing. unimore.it

Preclinical Applications and Neurobiological Implications of S 3,4 Dicarboxyphenylglycine

Anticonvulsant Efficacy and Underlying Mechanisms

(S)-3,4-Dicarboxyphenylglycine has demonstrated notable anticonvulsant properties in various preclinical models, suggesting the activation of mGluR8 as a viable strategy for seizure suppression.

Influence on Electroconvulsive Thresholds

Current literature accessible through targeted searches does not provide specific data on the direct influence of this compound on the thresholds for seizures induced by maximal electroshock (MES). The MES test is a common preclinical model used to assess the efficacy of potential antiepileptic drugs against generalized tonic-clonic seizures.

Suppression of Chemically-Induced and Audiogenic Seizures

This compound has shown significant efficacy in suppressing seizures triggered by chemical convulsants and auditory stimuli. In a study involving immature 12-day-old rats, pretreatment with (S)-3,4-DCPG completely suppressed generalized clonic-tonic seizures induced by the administration of DL-homocysteic acid. nih.gov This anticonvulsant effect was accompanied by the normalization of cortical energy metabolites, which are typically altered during seizures. nih.gov While the compound prevented the motor manifestations of seizures, some sporadic ictal activity was still observable in EEG recordings. nih.gov

Furthermore, the compound is effective against sound-induced (audiogenic) seizures in genetically susceptible DBA/2 mice. researchgate.net Research has quantified this efficacy, highlighting its potent action when administered directly into the central nervous system. researchgate.net

| Compound | Animal Model | Administration Route | ED₅₀ (Median Effective Dose) |

|---|---|---|---|

| (S)-3,4-DCPG | DBA/2 Mice (Audiogenic Seizures) | Intracerebroventricular (i.c.v.) | 0.11 nmol |

Therapeutic Potential in Motor Disorders

The compound has been investigated for its potential to alleviate motor symptoms associated with Parkinson's disease, with studies pointing towards a nuanced, context-dependent efficacy.

Reversal of Motor Deficits in Experimental Parkinson's Disease Models

This compound has been shown to ameliorate motor deficits in rodent models of Parkinson's disease. Specifically, intracerebroventricular (icv) administration of the compound reverses catalepsy and akinesia in models where dopamine (B1211576) depletion is prolonged. For instance, (S)-3,4-DCPG robustly reverses haloperidol-induced catalepsy and reserpine-induced akinesia when these dopamine-depleting agents are administered over an extended period (18-20 hours). It also ameliorates forelimb use asymmetry in the unilateral 6-hydroxydopamine (6-OHDA) lesion model, a key paradigm for studying Parkinsonian motor deficits.

Context-Dependent Efficacy in Dopamine Depletion States

The therapeutic efficacy of this compound is notably dependent on the duration of the dopamine-depleted state. The compound does not alleviate motor deficits in acute models, such as after a single treatment with haloperidol (B65202) or reserpine. It is only effective in models featuring prolonged dopamine depletion or dopamine D2 receptor blockade. This suggests that the function of mGluR8 in the basal ganglia may be altered in a dopamine-depleted state, and that selective activation of this receptor is a promising therapeutic strategy for alleviating motor symptoms in conditions of sustained dopamine deficiency.

| Parkinson's Model | Motor Deficit | Dopamine Depletion State | Effect of (S)-3,4-DCPG |

|---|---|---|---|

| Acute Haloperidol Treatment | Catalepsy | Acute | No reversal |

| Acute Reserpine Treatment | Akinesia | Acute | No reversal |

| Prolonged Haloperidol Treatment | Catalepsy | Prolonged | Robust reversal |

| Prolonged Reserpine Treatment | Akinesia | Prolonged | Robust reversal |

| Unilateral 6-OHDA Lesion | Forelimb Asymmetry | Prolonged | Amelioration |

Modulation of Affective and Cognitive Processes

Activation of mGluR8 by this compound also influences emotional responses and cognitive functions, particularly those related to fear and memory.

Studies show that direct injection of (S)-3,4-DCPG into the lateral amygdala, a brain region critical for emotional learning, dose-dependently inhibits both the acquisition and expression of conditioned fear in a fear-potentiated startle paradigm. nih.gov This effect is thought to be mediated by a powerful inhibitory control over synaptic transmission within the amygdala. nih.gov Systemic administration of the compound also leads to the activation of neurons in stress-related brain regions, including the paraventricular nucleus of the hypothalamus and the central nucleus of the amygdala, suggesting a role for mGluR8 in the central processing of stress. nih.gov

In the cognitive domain, the effects of (S)-3,4-DCPG appear to be complex. Research has indicated that its microinjection into the amygdala can reduce associative memory. researchgate.net Furthermore, in studies of reward-based learning, administration of (S)-3,4-DCPG into the nucleus accumbens was found to decrease the acquisition of morphine-induced conditioned place preference, although it did not affect the expression of this learned behavior. nih.gov

Analgesic and Anti-Hyperalgesic Properties

The potential for (S)-3,4-DCPG to modulate pain perception has been investigated in various preclinical models of pain.

The efficacy of (S)-3,4-DCPG in alleviating neuropathic pain appears to be dependent on the timing of its administration and the specific pain model. In models of inflammatory pain, such as that induced by formalin or carrageenan, systemic administration of (S)-3,4-DCPG decreased nociceptive responses. However, its effectiveness is diminished in established inflammatory or neuropathic pain states.

In a model of central neuropathic pain resulting from spinal cord injury (SCI), a single injection of (S)-3,4-DCPG into the ventrolateral periaqueductal gray (PAG) did not reduce thermal hyperalgesia, as measured by the tail-flick test. This suggests that while mGluR8 activation may play a role in some pain pathways, it may not be sufficient to overcome the hypersensitivity associated with certain types of chronic central neuropathic pain.

Despite the lack of a direct anti-hyperalgesic effect in the SCI model, (S)-3,4-DCPG did have a significant impact on the expression of its target receptor, mGluR8, in the PAG region. Following SCI, there was a notable decrease in the expression of mGluR8. Treatment with (S)-3,4-DCPG led to an increased expression of mGluR8 in this region. It has been suggested that this increase in receptor expression could be due to (S)-3,4-DCPG preventing the death of neurons that express these receptors.

| Condition | mGluR8 Expression in PAG | Effect of (S)-3,4-DCPG on mGluR8 Expression |

| Sham | Normal | Not Applicable |

| Spinal Cord Injury (SCI) | Decreased | Increased |

Investigation in Models of Psychiatric Conditions

The modulation of glutamatergic signaling by (S)-3,4-DCPG has prompted investigations into its potential relevance for psychiatric disorders where this system is implicated.

Research using the racemic mixture, (R,S)-3,4-dicarboxyphenylglycine, which contains the (S)-isomer, has explored its potential antipsychotic properties. In a mouse model of amphetamine-induced hyperactivity, (R,S)-3,4-DCPG was found to decrease this hyperactivity. However, it did not affect phencyclidine-induced hyperactivity. This suggests some potential for antipsychotic-like effects. At higher doses, the compound induced catalepsy and enhanced the catalepsy caused by the typical antipsychotic haloperidol. These findings suggest that while it may have antipsychotic properties, they are in close proximity to doses that cause extrapyramidal side effects, indicating a profile more similar to typical than atypical antipsychotics.

Furthermore, studies on mGluR8 knockout mice have shown alterations in anxiety-like behaviors, supporting the role of this receptor in emotional regulation. The anticonvulsant effects of (S)-3,4-DCPG and its ability to reduce associative memory also point to its broad-ranging effects on central nervous system function, which may be relevant to various psychiatric conditions.

Modulation of Psychomotor Activity in Schizophrenia-like Models

The glutamatergic hypothesis of schizophrenia suggests that a hypofunction of NMDA receptors leads to a compensatory increase in glutamate (B1630785) release, which can overstimulate other glutamate receptors like AMPA receptors, contributing to psychotic symptoms. nih.gov Consequently, compounds that can inhibit glutamate release or block AMPA receptors are investigated for potential antipsychotic properties.

Research using animal models of schizophrenia has explored the effects of dicarboxyphenylglycines. In a study involving a mouse model of amphetamine-induced hyperactivity, the racemic mixture (R,S)-3,4-DCPG, which acts as both an AMPA receptor antagonist and an mGluR8 agonist, was shown to decrease this hyperactivity. nih.gov Specifically, (R,S)-3,4-DCPG reduced locomotor activity stimulated by amphetamine but not by phencyclidine. nih.gov Further research has indicated that the (S)-isomer, (S)-3,4-DCPG, is effective in preventing amphetamine-induced locomotor hyperactivity, highlighting the role of mGluR8 agonism in this effect. researchgate.net

| Model | Compound | Effect on Psychomotor Activity |

| Amphetamine-induced hyperactivity in mice | (R,S)-3,4-DCPG | Decreased hyperactivity nih.gov |

| Phencyclidine-induced hyperactivity in mice | (R,S)-3,4-DCPG | No significant effect nih.gov |

| Amphetamine-induced hyperactivity | (S)-3,4-DCPG | Prevents hyperactivity researchgate.net |

Considerations for Broader Neuropsychiatric Research

The modulation of mGlu receptors is considered a promising strategy for treating a range of brain disorders beyond psychosis. nih.gov The selective action of compounds like (S)-3,4-DCPG allows for specific regulation of neuronal excitability and synaptic transmission, which are often dysregulated in neuropsychiatric diseases. nih.gov Preclinical studies have suggested that (S)-3,4-DCPG may have therapeutic potential for conditions such as anxiety and substance use disorders. researchgate.net For instance, research has demonstrated its ability to reduce anxiety-like behaviors and to inhibit alcohol preference and self-intake in animal models. researchgate.net These findings support the investigation of mGlu8 agonists in a wider spectrum of neuropsychiatric conditions characterized by aberrant glutamatergic signaling.

Neuroprotective Actions

This compound has demonstrated significant neuroprotective effects in various preclinical models of neuronal injury and degeneration. This protective action is largely attributed to its agonistic activity at mGlu8 receptors, which can modulate excitotoxic processes and prevent cell death.

Protection Against Neurotoxicity in Cellular Models

The activation of certain metabotropic glutamate receptors is a known mechanism for protecting neurons from excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to cell damage and death. mdpi.com While much of the research has focused on mGlu2/3 agonists, group III mGluR agonists like (S)-3,4-DCPG also exhibit protective properties. nih.gov In a study investigating seizures induced by the excitotoxin DL-homocysteic acid in immature rats, pretreatment with (S)-3,4-DCPG offered substantial neuroprotection. nih.gov It prevented the massive neuronal degeneration that was observed in multiple brain regions following the seizures, indicating a powerful ability to counteract excitotoxic insults in vivo. nih.gov

Role in Preventing Neuronal Cell Death

The neuroprotective capacity of (S)-3,4-DCPG extends to the direct prevention of neuronal cell death. In models of central neuropathic pain following spinal cord injury, treatment with (S)-3,4-DCPG led to an increased expression of mGluR8. asianspinejournal.org This effect was interpreted as a consequence of the compound preventing the death of neurons that express these receptors. asianspinejournal.org This suggests a mechanism where (S)-3,4-DCPG promotes the survival of specific neuronal populations under pathological conditions. asianspinejournal.org Further evidence for the role of group III mGluRs in cell survival comes from studies on other agonists. For example, research has shown that activating mGluR4 can reduce cell death in neuronal progenitor stem cells. asianspinejournal.org The anticonvulsant effects of (S)-3,4-DCPG are also linked to its neuroprotective role, as it was found to suppress generalized clonic-tonic seizures and normalize associated metabolic changes, thereby preventing seizure-induced neuronal loss. nih.gov

| Model/Condition | Key Finding | Implication |

| DL-HCA-induced seizures in immature rats | Pretreatment with (S)-3,4-DCPG provided substantial neuroprotection against neuronal degeneration. nih.gov | Protects against excitotoxicity-induced cell loss. |

| Central neuropathic pain model | Increased mGluR8 expression post-treatment, suggesting it prevents the death of mGluR8-expressing neurons. asianspinejournal.org | Promotes survival of specific neuronal populations. |

Interaction with Metabotropic Glutamate Receptor Type 4 in Specific Physiological Contexts

While (S)-3,4-DCPG is primarily recognized as a potent mGluR8 agonist, it also interacts with other group III mGluRs, including mGluR4, albeit with lower affinity. nih.gov This interaction is physiologically significant in peripheral systems, such as the pancreas.

Modulation of Glucagon (B607659) Secretion from Pancreatic Alpha-Cells

In the pancreatic islets of Langerhans, glutamate plays a role as an autocrine and paracrine signaling molecule. nih.gov It is co-secreted with glucagon from alpha-cells and is involved in the regulation of hormone secretion. Research has shown that pancreatic alpha-cells express functional metabotropic glutamate receptor type 4 (mGluR4). nih.gov

A study demonstrated that this compound, acting as a group III mGluR agonist, significantly inhibited glucagon secretion evoked by low glucose conditions. nih.gov This inhibitory effect was dose-dependent and was blocked by a specific group III mGluR antagonist. The mechanism involves the stimulation of mGluR4 on alpha-cells, which leads to a decrease in intracellular cAMP content through an inhibitory G-protein-coupled cascade, ultimately suppressing glucagon release. nih.gov This finding indicates that L-glutamate, acting via mGluR4, is part of a direct autoinhibitory feedback loop for glucagon secretion. nih.gov

| Agent | Target Receptor | Effect on Glucagon Secretion (Low Glucose) | Mechanism |

| L-Glutamate | mGluR4 | Inhibition nih.gov | Decrease in cAMP content nih.gov |

| This compound | Group III mGluRs (including mGluR4) | Inhibition nih.gov | Decrease in cAMP content nih.gov |

| CPPG (Antagonist) | Group III mGluRs | Blocks the inhibition by agonists nih.gov | Blocks the decrease in cAMP nih.gov |

Advanced Research Methodologies and Future Directions in S 3,4 Dicarboxyphenylglycine Research

Contemporary In Vitro and Ex Vivo Pharmacological Techniques

In vitro and ex vivo studies form the bedrock of our understanding of (S)-DCPG's mechanism of action at the molecular and cellular levels. These techniques allow for a detailed examination of its interaction with target receptors and its subsequent effects on neuronal function in controlled environments.

Receptor binding assays and functional cell-based studies have been instrumental in characterizing the potency and selectivity of (S)-DCPG. In studies utilizing AV12-664 cells engineered to express human mGlu receptors, (S)-DCPG was identified as a potent and selective agonist for the mGlu8a receptor subtype. nih.govmedchemexpress.com These assays revealed an EC50 value of 31 nM for the human mGlu8a receptor, demonstrating its high potency. nih.govmedchemexpress.comtocris.com

Crucially, these studies also established the remarkable selectivity of (S)-DCPG, showing over 100-fold greater potency for mGlu8a compared to other mGlu receptor subtypes (mGlu1-7). nih.govtocris.com Further investigations have confirmed that (S)-DCPG has minimal to no activity at NMDA and kainate receptors, underscoring its specificity. tocris.com The structural basis for this high subtype selectivity has been investigated through cocrystal structures of the human mGlu8 amino terminal domain bound to (S)-DCPG, providing insights into the unique molecular interactions that govern its potent and selective agonism. nih.govresearchgate.netebi.ac.uk

Table 1: Potency and Selectivity of (S)-3,4-Dicarboxyphenylglycine at Human mGlu Receptors

| Receptor Subtype | EC50/IC50 (nM) | Fold Selectivity vs. mGlu8a |

|---|---|---|

| mGlu8a | 31 | - |

| mGlu1-7 | >3500 | >100 |

Electrophysiological recordings in ex vivo brain slices have provided critical insights into the functional consequences of mGlu8 receptor activation by (S)-DCPG on synaptic transmission and plasticity. re-place.be In preparations of the neonatal rat spinal cord, (S)-DCPG has been shown to depress the fast component of the dorsal root-evoked ventral root potential, indicating a modulatory role at primary afferent terminals. nih.gov

Studies in hippocampal slices have demonstrated that activation of mGlu8 receptors by (S)-DCPG can inhibit long-term potentiation (LTP), a cellular correlate of learning and memory, at the perforant pathway-dentate gyrus synapses. nih.gov For instance, (S)-DCPG was found to suppress field excitatory postsynaptic potentials (fEPSPs) in this pathway. nih.gov This inhibitory effect on synaptic transmission and plasticity highlights the role of mGlu8 receptors as negative regulators in certain brain circuits. nih.gov These whole-cell patch-clamp techniques allow for precise measurement of ionic currents and membrane potentials, revealing the nuanced effects of (S)-DCPG on neuronal excitability. re-place.be

The mGlu8 receptor, like other Group III mGlu receptors, is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. osti.gov Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). bohrium.comyoutube.com

Analysis of second messenger pathways is therefore a key method to confirm the functional activity of (S)-DCPG at mGlu8 receptors. In cell lines expressing the mGlu8 receptor, the application of (S)-DCPG leads to a measurable decrease in forskolin-stimulated cAMP accumulation. nih.gov This demonstrates that (S)-DCPG effectively engages the canonical signaling pathway of the mGlu8 receptor. The modulation of the cAMP pathway and its downstream effector, protein kinase A (PKA), is a central mechanism through which (S)-DCPG exerts its effects on cellular function. youtube.com

Advanced In Vivo Animal Models for Behavioral and Physiological Assessment

To understand the physiological and potential therapeutic effects of (S)-DCPG in a whole organism, researchers employ a variety of advanced in vivo animal models. These models are designed to mimic aspects of human neurological and psychiatric disorders, allowing for the assessment of the compound's impact on complex behaviors and neurochemistry.

(S)-DCPG has been evaluated in a range of behavioral paradigms relevant to various central nervous system disorders. researchgate.netuc.edu In models of inflammatory and neuropathic pain, systemic administration of (S)-DCPG has been shown to reduce nociceptive responses. nih.gov For instance, in the formalin test in mice, (S)-DCPG decreased both the early and delayed phases of the pain response. nih.gov Similarly, it reduced thermal hyperalgesia and mechanical allodynia in a carrageenan-induced inflammatory pain model. nih.gov

In animal models of Parkinson's disease, intracerebroventricular administration of (S)-DCPG was found to reverse motor deficits, such as catalepsy and akinesia, in models with prolonged dopamine (B1211576) depletion or receptor blockade. nih.gov Furthermore, (S)-DCPG has demonstrated anticonvulsant activity in sound-induced seizure models in DBA/2 mice. researchgate.net Its effects have also been explored in models of autism, where it has been shown to modulate synaptic plasticity in the hippocampus. nih.gov

Table 2: Behavioral Effects of this compound in Animal Models

| Disorder Model | Animal | Behavioral Paradigm | Observed Effect of (S)-DCPG |

|---|---|---|---|

| Inflammatory Pain | Mouse | Formalin Test | Decreased nociceptive responses nih.gov |

| Inflammatory Pain | Mouse | Carrageenan-induced hyperalgesia | Reduced thermal hyperalgesia and mechanical allodynia nih.gov |

| Parkinson's Disease | Rodent | Haloperidol-induced catalepsy | Reversal of motor deficits nih.gov |

| Epilepsy | DBA/2 Mouse | Sound-induced seizures | Anticonvulsant activity researchgate.net |

To link the behavioral effects of (S)-DCPG to its actions in specific neural circuits, researchers conduct neurochemical analyses in discrete brain regions. One common technique is the microinjection of the compound directly into a targeted area. For example, microinjection of (S)-DCPG into the periaqueductal gray (PAG), a key region for pain modulation, was shown to reduce pain-related behaviors. nih.gov In these studies, the analgesic effects of systemically administered (S)-DCPG were antagonized by a group III mGlu receptor antagonist microinjected into the PAG, confirming the importance of this brain region in mediating the compound's effects. nih.gov

Another important neurochemical technique is the measurement of protein expression in response to drug administration. Systemic administration of (S)-DCPG has been found to increase the expression of the immediate early gene c-Fos in stress-related brain areas in wild-type mice, an effect that was absent in mGlu8 receptor knockout mice. tocris.com Furthermore, in models of spinal cord injury, changes in the expression of the mGlu8 receptor itself have been investigated using techniques like Western blot immunoassay to understand the molecular adaptations following injury and treatment with (S)-DCPG. asianspinejournal.org

Structural Biology Approaches

The elucidation of the three-dimensional structures of receptors in complex with their ligands is paramount for understanding the molecular basis of drug action and for guiding rational drug design. In the study of this compound ((S)-3,4-DCPG), structural biology techniques have provided invaluable insights into its interaction with the metabotropic glutamate (B1630785) receptor 8 (mGlu8).

High-Resolution Crystallography of Receptor-Ligand Complexes

High-resolution X-ray crystallography has been instrumental in revealing the atomic-level details of the interaction between (S)-3,4-DCPG and its target receptor. A significant breakthrough in this area was the determination of the co-crystal structure of the recombinant human mGlu8 amino terminal domain (ATD) bound to (S)-3,4-DCPG osti.govnih.govresearchgate.netnih.gov. This structural information has been crucial for understanding the compound's high potency and subtype selectivity.

The crystal structure revealed that (S)-3,4-DCPG binds to the orthosteric site of the mGlu8 ATD, which is located between two globular lobes osti.gov. A key finding from this structure was the observation of the largest lobe opening angle seen to date among known agonist-bound mGlu ATD crystal structures osti.govnih.govresearchgate.netnih.gov. This unique conformation induced by the binding of (S)-3,4-DCPG is significantly different from that observed in homology models based on other mGlu receptor structures, such as the L-Glutamate-bound rat mGlu1 ATD osti.govresearchgate.net. This highlights the importance of obtaining experimental structures for understanding ligand-specific conformational changes in the receptor. The specific interactions and the distinct conformational state stabilized by (S)-3,4-DCPG are thought to be the structural basis for its high selectivity for the mGlu8 receptor osti.govresearchgate.net.

| Crystallography Data for (S)-3,4-DCPG-hmGlu8 ATD Complex | |

| PDB ID | 6C0V rcsb.org |

| Receptor | Human mGlu8 Amino Terminal Domain (ATD) |

| Ligand | This compound ((S)-3,4-DCPG) |

| Key Finding | Induces the largest lobe opening angle observed in an agonist-bound mGlu ATD structure osti.govnih.govresearchgate.netnih.gov. |

| Significance | Provides a structural basis for the high potency and subtype selectivity of (S)-3,4-DCPG osti.govresearchgate.net. |

Cryo-Electron Microscopy for Full-Length Receptor Structures

While X-ray crystallography has been successful in determining the structure of the soluble amino-terminal domain of mGlu8, cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for visualizing the structure of full-length G protein-coupled receptors (GPCRs), including metabotropic glutamate receptors, in their near-native state within a lipid environment nih.govmedchemexpress.com. Cryo-EM is particularly well-suited for studying large and complex membrane proteins that are often challenging to crystallize medchemexpress.com.

To date, cryo-EM studies have provided significant insights into the activation mechanisms of other mGlu receptors, such as mGlu5 nih.gov. These studies have revealed the conformational changes that occur upon agonist and allosteric modulator binding, leading to receptor activation nih.gov. Although a specific cryo-EM structure of the full-length mGlu8 receptor in complex with (S)-3,4-DCPG has not yet been reported, the application of this technology to other mGluRs demonstrates its potential to elucidate the complete structural dynamics of mGlu8 activation by (S)-3,4-DCPG. Such studies would provide a more comprehensive understanding of how the binding event at the extracellular ATD is transmitted through the transmembrane domain to initiate intracellular signaling.

Computational Chemistry and Molecular Modeling

Computational approaches are integral to modern drug discovery and play a crucial role in complementing experimental data to understand ligand-receptor interactions at a molecular level.

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) methods can be employed to study the electronic structure of ligands and their interactions with the receptor binding site with high accuracy. These methods can provide insights into the nature of chemical bonds, charge distributions, and the energetics of ligand binding. For instance, QM calculations have been used to investigate the vibrational interactions between agonists and the glutamate receptor binding site, suggesting that the vibrational energy supplied by the agonist may contribute to receptor activation nih.gov. While specific QM studies on (S)-3,4-DCPG are not extensively reported, this methodology offers a powerful tool to dissect the subtle electronic effects that contribute to its high affinity and selectivity.

Molecular dynamics (MD) simulations, on the other hand, provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the interactions over time frontiersin.orgmdpi.com. Homology models of the mGlu8 receptor have been created based on the crystal structures of other mGluRs, and these models have been used in conjunction with MD simulations to rationalize the high subtype selectivity of (S)-3,4-DCPG osti.govresearchgate.net. These simulations can help to understand how the flexibility of both the ligand and the receptor contributes to the binding process and the stabilization of the active receptor conformation.

Virtual Screening and De Novo Ligand Design Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target nih.gov. Pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity, can be developed based on the structure of known active ligands like (S)-3,4-DCPG or the receptor binding site itself nih.govunina.itnih.govdovepress.comdergipark.org.tr. These models can then be used to screen virtual compound libraries for novel mGlu8 agonists with potentially different chemical scaffolds.

De novo ligand design is a more advanced computational strategy that aims to design novel molecules from scratch that are predicted to have high affinity and selectivity for the target receptor biorxiv.org. By utilizing the structural information from the (S)-3,4-DCPG-mGlu8 complex, computational algorithms can build new molecules that fit optimally into the binding pocket and make favorable interactions with key residues. This approach holds significant promise for the discovery of next-generation mGlu8 agonists with improved pharmacological properties. The identification of a critical pocket close to the glutamate binding site in mGlu receptors has opened new avenues for agonist design tsu.edu.

Genetic and Molecular Biology Tools

Genetic and molecular biology techniques are indispensable for validating drug targets and characterizing the pharmacological properties of compounds in a cellular and whole-organism context.

A variety of these tools have been employed in the research of (S)-3,4-DCPG. One of the key approaches has been the use of mGlu8 receptor knockout mice . These genetically modified animals lack the mGlu8 receptor and serve as a crucial control to confirm that the observed pharmacological effects of (S)-3,4-DCPG are indeed mediated by its intended target. For example, studies have shown that systemic administration of (S)-3,4-DCPG induces c-Fos expression, a marker of neuronal activation, in specific stress-related brain regions in wild-type mice, but not in mGlu8 receptor knockout mice, thereby confirming the compound's in vivo selectivity nih.gov.

Another important tool is the use of heterologous expression systems , where the gene for a specific receptor is introduced into a cell line that does not normally express it. For instance, (S)-3,4-DCPG has been tested on cloned human mGlu1-8 receptors individually expressed in AV12-664 cells medchemexpress.comnih.gov. This allows for the precise determination of the compound's potency and selectivity for each mGlu receptor subtype in a controlled environment.

| Potency and Selectivity of (S)-3,4-DCPG at Cloned Human mGlu Receptors | |

| Cell Line | AV12-664 cells co-expressing a rat glutamate/aspartate transporter medchemexpress.comnih.gov |

| mGlu8a EC50 | 31 ± 2 nM medchemexpress.comnih.gov |

| mGlu1-7 EC50 or IC50 | >3.5 µM nih.gov |

| Conclusion | (S)-3,4-DCPG is a potent and highly selective mGlu8a receptor agonist medchemexpress.comnih.gov. |

Furthermore, techniques such as site-directed mutagenesis can be used to alter specific amino acid residues in the receptor's binding pocket. This allows researchers to identify the key residues that are critical for the binding and activity of (S)-3,4-DCPG, providing further insight into the molecular determinants of its selectivity nih.gov. The use of chimeric receptors , where domains are swapped between different mGluR subtypes, has also been a valuable tool in delineating the regions responsible for the specific pharmacology of various ligands nih.gov. In some studies, siRNA has been used to knock down the expression of mGluR8 to investigate the effects of the receptor's activity nih.gov. Finally, the analysis of c-Fos expression in different brain regions following the administration of (S)-3,4-DCPG provides a functional map of the neuronal circuits that are modulated by the activation of mGlu8 receptors nih.govplos.orgresearchgate.netnih.govmdpi.com.

Receptor Knockout and Knockdown Studies (e.g., siRNA)

To unequivocally determine the molecular targets of this compound ((S)-3,4-DCPG) and elucidate the physiological roles of its primary receptor, advanced genetic and molecular techniques such as receptor knockout and knockdown have been employed. These methodologies allow for the specific removal or reduction of a target receptor, thereby enabling researchers to observe the effects of a compound in its absence.

A pivotal study utilized metabotropic glutamate 8 (mGlu8) receptor knockout mice to confirm the selectivity of (S)-3,4-DCPG. Researchers observed that systemic administration of (S)-3,4-DCPG in wild-type mice led to a significant increase in the expression of c-Fos, a marker of neuronal activity, in specific stress-related brain regions. However, this effect was completely absent in mice lacking the mGlu8 receptor. nih.gov This finding provides conclusive evidence that the observed neuronal activation by (S)-3,4-DCPG is mediated specifically through the mGlu8 receptor. nih.gov

In addition to genetic knockout models, transient gene silencing through RNA interference (RNAi) offers a powerful tool for region-specific and time-controlled reduction of receptor expression. One such technique, small interfering RNA (siRNA), has been used to investigate the role of mGlu8 receptors in the periaqueductal gray (PAG) region, an area of the brain involved in pain modulation. nih.govasianspinejournal.org In a study on central neuropathic pain, researchers used a specific siRNA to knock down mGluR8 expression in the PAG of rats. nih.govasianspinejournal.org This approach allowed for a localized reduction of the receptor, enabling the investigation of (S)-3,4-DCPG's effects on pain perception specifically within that brain region. nih.govasianspinejournal.org These knockdown studies, in conjunction with knockout models, are crucial for validating the on-target effects of (S)-3,4-DCPG and dissecting the complex contributions of the mGlu8 receptor to various physiological and pathological processes.

Gene Expression Profiling (e.g., c-Fos, mGluR8 expression)

Gene expression profiling provides a snapshot of the cellular response to a pharmacological agent, revealing which genes are activated or suppressed. The immediate early gene c-Fos is widely used as a marker for neuronal activation, as its expression is rapidly and transiently induced in neurons following stimulation. nih.govfrontiersin.org

Studies using (S)-3,4-DCPG have demonstrated its ability to induce c-Fos expression in a manner that is strictly dependent on the presence of the mGlu8 receptor. nih.gov In wild-type mice, (S)-3,4-DCPG administration significantly increased c-Fos expression in several brain regions associated with the stress response, including the paraventricular nucleus of the hypothalamus, the central nucleus of the amygdala, the lateral parabrachial nucleus, and the locus coeruleus. nih.gov Notably, in the central nucleus of the amygdala, over 92% of the neurons showing this c-Fos induction were identified as GABAergic inhibitory neurons. nih.gov This effect was entirely absent in mGlu8 receptor knockout mice, confirming that the compound's activity is mediated by this specific receptor. nih.gov

| Brain Region | c-Fos Expression in Wild-Type Mice (+ (S)-3,4-DCPG) | c-Fos Expression in mGlu8 Knockout Mice (+ (S)-3,4-DCPG) | Reference |

|---|---|---|---|

| Paraventricular Nucleus of Hypothalamus | Significantly Increased | Unchanged | nih.gov |

| Central Nucleus of Amygdala | Significantly Increased | Unchanged | nih.gov |

| Lateral Parabrachial Nucleus | Significantly Increased | Unchanged | nih.gov |

| Locus Coeruleus | Significantly Increased | Unchanged | nih.gov |

| Superficial Gray Layer of Superior Colliculus | Significantly Increased | Unchanged | nih.gov |

Beyond immediate early genes, research has also examined how (S)-3,4-DCPG may influence the expression of its own target receptor, mGluR8. In a model of spinal cord injury (SCI), which was found to decrease mGluR8 expression, treatment with (S)-3,4-DCPG led to an increased expression of the mGluR8 protein in the periaqueductal gray region. nih.govasianspinejournal.org This suggests a potential regulatory role for (S)-3,4-DCPG on its receptor's expression, which could be a mechanism to counteract neuronal death of cells that express these receptors. asianspinejournal.org

Synthesis and Characterization of Novel this compound Analogues

Rational Design of Derivatives for Enhanced Pharmacological Properties

The high potency and selectivity of (S)-3,4-DCPG for the mGlu8 receptor make its chemical scaffold an excellent starting point for rational drug design. osti.gov By understanding the structural basis of its interaction with the receptor, medicinal chemists can design novel derivatives with enhanced or modified pharmacological properties. The elucidation of the co-crystal structure of (S)-3,4-DCPG bound to the amino-terminal domain of the human mGlu8 receptor has been a significant advancement in this area. nih.govresearchgate.net

This structural information provides atomic-level insights into the key interactions within the binding pocket, guiding the design of new molecules. osti.gov For example, the crystal structure revealed that (S)-3,4-DCPG induces the largest lobe-opening angle observed to date among agonist-bound mGlu receptor structures, a feature that helps explain its high selectivity. nih.govresearchgate.net This knowledge allows for the design of new analogues that can better fit into the unique conformation of the mGlu8 binding site or target specific subsites to improve properties like potency, selectivity, or pharmacokinetic profiles. Through iterative cycles of structure-based design, synthesis, and pharmacological testing, it is possible to optimize lead compounds derived from the (S)-3,4-DCPG template. osti.gov

An example of a simple modification that dramatically alters pharmacology is the alpha-methyl substituted analogue of (S)-3,4-DCPG, known as (RS)-3,4-MDCPG. This compound, unlike its parent, acts as an antagonist of the effects of (S)-3,4-DCPG, demonstrating how a small structural change can convert an agonist into an antagonist. nih.gov

Exploration of Stereoisomeric Forms (e.g., R-enantiomer, Racemate, Caged forms)

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can have vastly different pharmacological properties. The study of the different stereoisomeric forms of 3,4-dicarboxyphenylglycine provides a clear example of this principle. While the (S)-enantiomer is a potent and selective mGlu8 receptor agonist, its mirror image, the (R)-enantiomer, has a distinct pharmacological profile, acting as an antagonist at AMPA receptors. nih.govnih.gov

The racemate, (RS)-3,4-DCPG, which is a 1:1 mixture of the (S) and (R) enantiomers, exhibits a particularly interesting profile. In studies of anticonvulsant activity in mice, the racemate was found to be notably more potent than either of the individual isomers. nih.gov This suggests a synergistic or potentiating interaction between the mGlu8 agonism of the (S)-isomer and the AMPA antagonism of the (R)-isomer. nih.gov This potentiation offers a novel strategy for anticonvulsant therapies. nih.gov

| Compound | Primary Target/Action | Anticonvulsant Potency (ED₅₀, nmol, i.c.v.) | Reference |

|---|---|---|---|

| (RS)-3,4-DCPG (Racemate) | Mixed mGlu8 Agonist / AMPA Antagonist | 0.004 | nih.gov |

| (S)-3,4-DCPG | mGlu8 Agonist | 0.11 | nih.gov |

| (R)-3,4-DCPG | AMPA Antagonist | 0.38 | nih.gov |

Further extending the utility of (S)-3,4-DCPG as a research tool, "caged" forms of the compound have been developed. Caged compounds are photolabile derivatives that keep the active molecule inert until it is released by a flash of light. instras.com This technology allows for precise spatial and temporal control over receptor activation, enabling researchers to stimulate mGlu8 receptors at specific times and locations within a neuronal circuit. instras.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that relates the chemical structure of a molecule to its biological activity. nih.gov SAR studies on phenylglycine derivatives have been instrumental in developing potent and selective ligands for metabotropic glutamate receptors. nih.govjneurosci.orgnih.gov These studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its interaction with the biological target.

The SAR of 3,4-dicarboxyphenylglycine is particularly illustrative:

Stereochemistry: As discussed, the stereochemistry at the alpha-carbon is critical. The (S)-configuration is required for potent mGlu8 receptor agonism, while the (R)-configuration leads to AMPA receptor antagonism. nih.gov

Substituents on the Phenyl Ring: The positions of the carboxyl groups on the phenyl ring are crucial for the compound's selectivity and potency at the mGlu8 receptor. The 3,4-dicarboxy substitution pattern is a key feature for its high-affinity binding.

Alpha-Carbon Substitution: The introduction of a methyl group at the alpha-carbon of (S)-3,4-DCPG creates (RS)-3,4-MDCPG, which functions as an antagonist. nih.gov This demonstrates that even small modifications near the core glycine (B1666218) structure can profoundly alter the pharmacological activity from agonism to antagonism.

These SAR insights, combined with structural data from X-ray crystallography, provide a powerful platform for the rational design of new chemical entities targeting the mGlu8 receptor with improved therapeutic potential. osti.govnih.govresearchgate.net

Q & A

Q. What is the primary pharmacological target of (S)-3,4-dicarboxyphenylglycine, and how does its selectivity influence experimental design?

this compound (DCPG) is a potent and selective agonist for metabotropic glutamate receptor subtype 8 (mGluR8), with an EC₅₀ of 31 nM and >100-fold selectivity over other mGluR subtypes (mGlu1-7) . This selectivity allows researchers to isolate mGluR8-mediated pathways in studies of neuroprotection, synaptic plasticity, and pain modulation. Experimental designs should include control groups using mGluR8 siRNA or antagonists (e.g., MAP4) to confirm target specificity .

Q. What in vitro and in vivo models are standard for evaluating DCPG's anticonvulsant effects?

In vitro models include hippocampal slice preparations exposed to pro-convulsive agents (e.g., homocysteic acid), where DCPG suppresses glutamate release via presynaptic mGluR8 activation . In vivo, immature rat models of homocysteic acid-induced seizures are widely used, with DCPG administered intracerebroventricularly (5–20 mg/kg) to assess seizure latency and neuronal survival .

Q. How should researchers address solubility and stability issues with DCPG in experimental protocols?

DCPG is water-soluble (up to 100 mM) but degrades rapidly in solution. For chronic studies, prepare fresh stock solutions daily or aliquot and store at -20°C for ≤1 month. For intra-PAG injections, dissolve in normal saline (pH-adjusted to 7.4) and administer within 2 hours .

Advanced Research Questions

Q. Why does DCPG show conflicting results in neuropathic pain models (e.g., thermal hyperalgesia vs. mechanical allodynia)?

In spinal cord injury (SCI) models, DCPG increases mGluR8 expression in the periaqueductal gray (PAG) but fails to improve thermal hyperalgesia, likely due to downstream receptor desensitization or compensatory GABAergic pathway alterations . Contrastingly, in mechanical allodynia models, mGluR8 activation inhibits glutamate release in dorsal root ganglia, suggesting modality-specific mechanisms. Dual-assessment protocols (thermal + mechanical stimuli) are recommended to resolve contradictions .

Q. What molecular mechanisms underlie DCPG's neuroprotective effects in seizure models, and how do they differ from its role in neurodegenerative diseases?

DCPG reduces glutamate excitotoxicity via mGluR8-mediated suppression of presynaptic Ca²⁺ influx, as shown in hippocampal neurons . In Parkinson’s disease models, however, mGluR8 activation modulates dopaminergic transmission indirectly, requiring co-administration with L-DOPA for efficacy. Transcriptomic profiling (e.g., RNA-seq of PAG tissue) can clarify context-dependent signaling .

Q. How can researchers optimize DCPG dosing to balance receptor activation and off-target effects in chronic CNS studies?

Dose-response studies in rats indicate 10 mg/kg (i.p.) as the threshold for mGluR8-specific effects, with higher doses (>25 mg/kg) activating mGlu4/7 receptors. Pharmacokinetic analyses (plasma/brain concentration ratios) should accompany behavioral assays. Chronic administration requires staggered dosing (e.g., 5 mg/kg every 48 hours) to prevent receptor internalization .

Q. What experimental strategies validate mGluR8 as the primary mediator of DCPG's effects in complex systems (e.g., autism or Alzheimer’s models)?

Use GRM8 (mGluR8 gene) knockout mice or CRISPR-Cas9-edited neuronal cultures to confirm phenotype rescue upon DCPG treatment. In prenatal valproic acid-induced autism models, DCPG restores hippocampal long-term potentiation (LTP) deficits, but only in wild-type animals . Pair with Western blotting of mGluR8 protein levels in target brain regions .

Q. How does DCPG's efficacy compare to other group III mGluR agonists (e.g., ACPT-I) in modulating neuroinflammation?

Unlike ACPT-I (a broad group III agonist), DCPG’s mGluR8 specificity avoids off-target activation of mGluR4/7, which can exacerbate inflammatory cytokine release in microglia. In vitro, DCPG (10 μM) reduces IL-1β and TNF-α in LPS-stimulated glial cultures, while ACPT-I shows mixed effects. Head-to-head comparisons using cytokine arrays are critical .

Methodological Considerations

Q. What techniques quantify mGluR8 expression changes after DCPG treatment in vivo?

- Western blotting : Use anti-mGluR8 antibodies (e.g., Abcam ab146696) on PAG or hippocampal lysates. Normalize to β-actin and include siRNA-negative controls .

- Immunohistochemistry : Track mGluR8 localization in synaptic regions post-DCPG administration. Co-stain with presynaptic markers (e.g., synaptophysin) .

Q. How to design a study investigating DCPG's interaction with NMDA receptors in seizure models?

Co-apply DCPG with NMDA antagonists (e.g., MK-801) in hippocampal slices. Measure glutamate release via microdialysis and correlate with EEG spike frequency. In immature rats, DCPG’s neuroprotection persists even with NMDA blockade, indicating mGluR8-specific pathways .

Data Interpretation and Conflict Resolution

Q. Why do some studies report DCPG-induced mGluR8 upregulation while others show no change?

Variability arises from injury models (e.g., clip compression vs. contusion SCI) and timepoints. In clip compression, DCPG increases mGluR8 expression at 72 hours post-injury but not earlier. Always include longitudinal expression profiling (e.g., qPCR at 24h, 72h, 1 week) .

Q. How to reconcile DCPG's lack of efficacy in thermal hyperalgesia with its success in mechanical pain models?

Thermal pain involves TRPV1+ nociceptors, which are less sensitive to mGluR8 modulation than mechanosensitive Aβ fibers. Use transgenic mice (e.g., TRPV1-KO) to isolate mGluR8’s role in specific pain pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.